molecular formula C15H19N3O B596054 8-(1,4-Diazepan-1-yl)-7-methoxyquinoline CAS No. 1226694-16-1

8-(1,4-Diazepan-1-yl)-7-methoxyquinoline

Cat. No. B596054
M. Wt: 257.337
InChI Key: RZOLXBDAJYKMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(1,4-Diazepan-1-yl)-7-methoxyquinoline, also known as 8-(1,4-Diazepan-1-yl)-7-methoxyquinoline, is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.337. The purity is usually 95%.
BenchChem offers high-quality 8-(1,4-Diazepan-1-yl)-7-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(1,4-Diazepan-1-yl)-7-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1226694-16-1

Product Name

8-(1,4-Diazepan-1-yl)-7-methoxyquinoline

Molecular Formula

C15H19N3O

Molecular Weight

257.337

IUPAC Name

8-(1,4-diazepan-1-yl)-7-methoxyquinoline

InChI

InChI=1S/C15H19N3O/c1-19-13-6-5-12-4-2-8-17-14(12)15(13)18-10-3-7-16-9-11-18/h2,4-6,8,16H,3,7,9-11H2,1H3

InChI Key

RZOLXBDAJYKMGS-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=CC=N2)C=C1)N3CCCNCC3

synonyms

8-(1,4-DIAZEPAN-1-YL)-7-METHOXYQUINOLINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8-bromo-7-hydroxyquinoline (126 g, 0.488 mol), homopiperazine (201 g, 2.0 mol), (±)-BINAP (19.8 g, 31.8 mmol), and sodium tert-butoxide (75.6 g, 0.786 mol) was suspended in 900 mL of toluene and purged with nitrogen gas for an hour. Tris-benzylidineacetone dipalladium(0) (9.7 g, 10.6 mmol) was added. The mixture was purged for another hour, heated to reflux under nitrogen for 4 hr, cooled to rt, carefully diluted with 1300 mL of 20% AcOH in water and filtered through 100 g of celite. The celite pad was washed with 20% AcOH in water (1 L×2) and ethyl acetate (1 L×1). The aqueous phase was extracted with ethyl acetate (1 L×4), adjusted to pH 10-11 with NaOH (10 N, 500 mL), and then extracted with a mixture of CH2Cl2 and iPrOH (80:20, 1 L×2 and 0.5 L×4). The combined organic phase was washed with saline (400 mL), dried over Mg2SO4 and evaporated to give the desired product (98 g).
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
201 g
Type
reactant
Reaction Step One
[Compound]
Name
(±)-BINAP
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
75.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Tris-benzylidineacetone dipalladium(0)
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Three

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